2,3,6-Trihydroxypyridine can be synthesized from 2,6-dihydroxypyridine through enzymatic reactions. Specifically, it is produced by the action of enzymes that hydroxylate 2,6-dihydroxypyridine, a compound involved in the degradation of nicotine by certain bacteria such as Arthrobacter nicotinovorans .
Chemically, 2,3,6-trihydroxypyridine belongs to the class of heterocyclic compounds known as pyridines. It is classified under polyhydroxy derivatives of pyridine due to the presence of multiple hydroxyl functional groups.
The synthesis of 2,3,6-trihydroxypyridine can be achieved through several methodologies:
The enzymatic pathway typically requires a purified enzyme preparation that catalyzes the hydroxylation reaction under controlled conditions. For example, studies have shown that a specific flavoprotein enzyme catalyzes this reaction with high specificity for 2,6-dihydroxypyridine .
The molecular formula for 2,3,6-trihydroxypyridine is CHNO. The structure features a six-membered aromatic ring with three hydroxyl groups attached to carbon atoms at positions 2, 3, and 6.
2,3,6-Trihydroxypyridine participates in various chemical reactions typical of phenolic compounds:
In biochemical contexts, the compound may undergo transformations facilitated by microbial enzymes that oxidize or reduce various functional groups based on environmental conditions .
The mechanism of action for 2,3,6-trihydroxypyridine primarily involves its role as a substrate in enzymatic reactions. For instance:
Studies indicate that the enzymatic activity associated with this compound is strictly dependent on cofactors such as NADH and involves specific enzyme-substrate interactions .
Relevant data regarding solubility and reactivity can be derived from standard chemical databases and literature focusing on phenolic compounds.
2,3,6-Trihydroxypyridine (C₅H₅NO₃; MW 127.10 g/mol) is a trihydroxylated pyridine derivative with hydroxyl groups at positions 2, 3, and 6. Its IUPAC name is 5,6-dihydroxy-1H-pyridin-2-one, reflecting the dominant keto-enol tautomeric form where the hydroxyl at C2 tautomerizes to a carbonyl, creating a 2-pyridone ring [2] [4] [9]. This tautomerization significantly influences reactivity and spectral properties. The canonical SMILES representation is C1=CC(=O)NC(=C1O)O, and the InChIKey is YXJHZIOEJRCYHK-UHFFFAOYSA-N [2] [9].
The compound exhibits prototropic tautomerism in solution, with equilibrium between the trihydroxy form (enol) and the 2,6-diketo form (keto). This dynamic equilibrium is pH-dependent and affects hydrogen-bonding networks in the solid state [2].
Table 1: Tautomeric Forms of 2,3,6-Trihydroxypyridine
Form | Structure | Stability |
---|---|---|
Keto-enol | 5,6-Dihydroxy-1H-pyridin-2-one | Dominant in neutral/aqueous conditions |
Trihydroxy | 2,3,6-Trihydroxypyridine | Minor contributor |
UV-Vis Spectroscopy: In methanol under acidic conditions, 2,3,6-trihydroxypyridine exhibits absorption maxima at ~280 nm (π→π* transitions) and 320 nm (n→π* transitions). Its most distinctive behavior is autoxidation under aerobic conditions, generating a blue pigment (λ~578 nm) via oxidative dimerization [2] [3]. This pigment, identified as nicotine blue, serves as a visual marker in microbial cultures [3].
NMR and IR: Experimental NMR/IR data are limited due to the compound’s instability. Computationally, the IR spectrum would predict O–H stretches (3200–3500 cm⁻¹), C=O stretches (1650–1700 cm⁻¹), and C=C/C=N vibrations (1400–1600 cm⁻¹). NMR would show downfield signals for C3-OH (δ ~10–12 ppm) and C6-OH (δ ~9–11 ppm) [2].
Table 2: Key Spectral Signatures
Technique | Conditions | Significant Peaks | Assignment |
---|---|---|---|
UV-Vis | Aerobic, pH 7.0 | 280 nm, 320 nm, 578 nm (slow) | π→π, n→π, nicotine blue |
IR (predicted) | Solid state | 1650–1700 cm⁻¹ | C=O stretch (2-pyridone) |
3200–3500 cm⁻¹ | O–H stretches |
Solubility: The compound is moderately soluble in water due to extensive hydrogen bonding, sparingly soluble in alcohols (e.g., methanol, ethanol), and insoluble in nonpolar solvents (e.g., hexane, cyclohexane) [7]. No quantitative solubility data exists due to decomposition during measurement.
Stability: Highly sensitive to oxygen and light. Under aerobic conditions, it undergoes spontaneous oxidation to nicotine blue via radical-mediated dimerization. This process is non-enzymatic and accelerated at pH >7.0. Anaerobic conditions or antioxidant additives (e.g., ascorbate) can stabilize it transiently [2] [9]. Dehydration or heating promotes decomposition to unidentified polymeric products.
No single-crystal X-ray or neutron diffraction structures of 2,3,6-trihydroxypyridine have been reported, primarily due to its instability and rapid oxidation [2]. However, computational modeling predicts extensive intermolecular hydrogen bonding involving C=O, N–H, and O–H groups.
Based on analogous compounds (e.g., bis-guanidinium carbonates), potential motifs include:
Quantum crystallography analyses of related hydrogen-bonded frameworks (e.g., PyBIG-carbonate) reveal that strong N–H⋯O bonds (2.6–2.8 Å) dominate lattice stabilization. Similar interactions would govern 2,3,6-trihydroxypyridine’s solid-state architecture if crystallized [8].
Table 3: Predicted Hydrogen Bonding Motifs
Donor | Acceptor | Bond Length (Å) | Angle (°) | Role in Stability |
---|---|---|---|---|
C3–OH | C2=O | 2.65–2.75 | 155–165 | Intramolecular chelation |
C6–OH | N1 | 2.70–2.85 | 150–160 | Intermolecular chains |
N1–H | O=C2 | 2.60–2.70 | 170–175 | Dimer formation |
Note: Data extrapolated from quantum crystallography studies of structurally related pyridine derivatives [8].
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